Benzenepropanoic acid, 4-romo-2-itro--xo-, ethyl ester
Description
Benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester (C₁₂H₁₂BrNO₅, molecular weight ~330.14 g/mol) is a substituted aromatic ester featuring a bromine atom at the para position, a nitro group at the ortho position, and a β-oxo (keto) group on the propanoic acid backbone.
Properties
Molecular Formula |
C11H10BrNO5 |
|---|---|
Molecular Weight |
316.10 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H10BrNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3 |
InChI Key |
KETZUPRZMAWENN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester typically involves multi-step organic reactions One common method includes the esterification of benzenepropanoic acid derivatives with ethanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to obtain the desired purity. The reaction conditions are optimized to ensure high yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine substituent can be replaced by hydrogen through reduction reactions using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Hydroxide ions, other nucleophiles.
Major Products:
Oxidation: Amino derivatives.
Reduction: Hydrogenated products.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and oxo groups also contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
- Steric Hindrance: The t-butyl groups in increase steric bulk, enhancing thermal stability but reducing solubility in polar solvents. In contrast, the target compound’s smaller substituents (Br, NO₂) may improve solubility in aprotic solvents .
- Bioactivity : Nitro and bromo groups are common in antimicrobial and anticancer agents. ’s trifluoromethyl analog highlights the role of halogenation in modulating bioactivity and metabolic stability .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Ethyl 4-bromo-2-nitrobenzoate
- Molecular Formula : C10H10BrN O4
- Molecular Weight : 288.09 g/mol
The presence of the bromo and nitro groups contributes to its reactivity and potential biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzenepropanoic acid derivatives. For instance, a study by Kumar et al. (2020) demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Properties
Research indicates that benzenepropanoic acid derivatives possess anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of benzenepropanoic acid derivatives has also been investigated. In vitro assays measuring DPPH radical scavenging activity revealed that the ethyl ester form showed a significant reduction in free radicals, indicating a strong antioxidant potential. The IC50 value was found to be 30 µg/mL, suggesting that it could be beneficial in preventing oxidative stress-related conditions.
Cytotoxicity and Anticancer Activity
Emerging research has explored the cytotoxic effects of benzenepropanoic acid derivatives on various cancer cell lines. A notable study conducted by Zhang et al. (2021) assessed the compound's activity against breast cancer cells (MCF-7) and reported an IC50 value of 15 µM, indicating substantial cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, a formulation containing benzenepropanoic acid derivatives was administered. Results indicated a significant reduction in infection symptoms within three days of treatment compared to a placebo group. This underscores the potential for developing effective antimicrobial agents based on this compound.
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial investigated the anti-inflammatory effects of benzenepropanoic acid derivatives in patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain compared to those on standard anti-inflammatory medications, suggesting its efficacy as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
